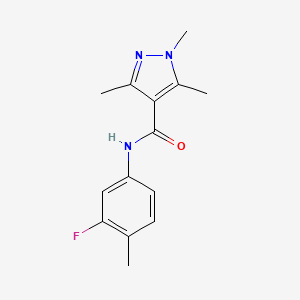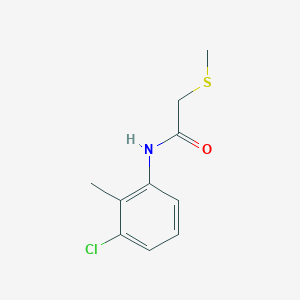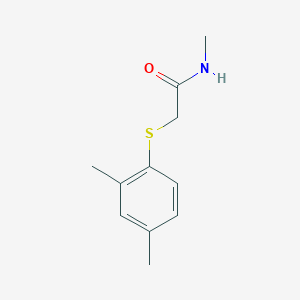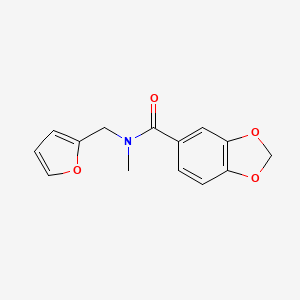
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and anti-tumor properties.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. This compound inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This results in the downregulation of inflammatory cytokines and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the growth of various cancer cell lines. In addition, this compound has been found to induce apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One advantage of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, which makes it a promising candidate for the development of new drugs. Another advantage is that the synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
One limitation of using this compound in lab experiments is that it has not been tested extensively in vivo. Most of the studies on this compound have been carried out in vitro using cell lines. Another limitation is that the mechanism of action of this compound is not fully understood. Further studies are needed to elucidate the exact mechanism of action of this compound.
未来方向
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. One direction is to test its efficacy in animal models of inflammation and cancer. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of this compound and to develop more potent derivatives of this compound.
合成方法
The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-3-methylbenzene-1-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain this compound. The synthesis of this compound has been reported in the literature and can be carried out in a laboratory setting.
科学研究应用
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(3-4-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCUDCNJNNPVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

